Enhanced Lipophilicity (XLogP3-AA) vs. 4-Chloro-6-(4-chlorobenzyl)pyrimidine
The target compound exhibits a computed XLogP3-AA value of 4.1, which is higher than that of its para-chlorobenzyl isomer, 4-Chloro-6-(4-chlorobenzyl)pyrimidine (XLogP3-AA = 3.9) [1][2]. This increased lipophilicity, driven by the ortho-chlorobenzyl substitution, can translate to improved passive membrane permeability and enhanced blood-brain barrier penetration potential in central nervous system (CNS) drug discovery programs [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 4-Chloro-6-(4-chlorobenzyl)pyrimidine (XLogP3-AA = 3.9) |
| Quantified Difference | Δ = +0.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
A higher XLogP3-AA value of 4.1 indicates superior lipophilicity, which is a key determinant for passive membrane diffusion and oral absorption in drug development.
- [1] PubChem. (2024). 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine. Compound Summary for CID 121205786. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 4-Chloro-6-(4-chlorobenzyl)pyrimidine. Compound Summary for CID 121205636. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
